ent-Calindol Amide-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

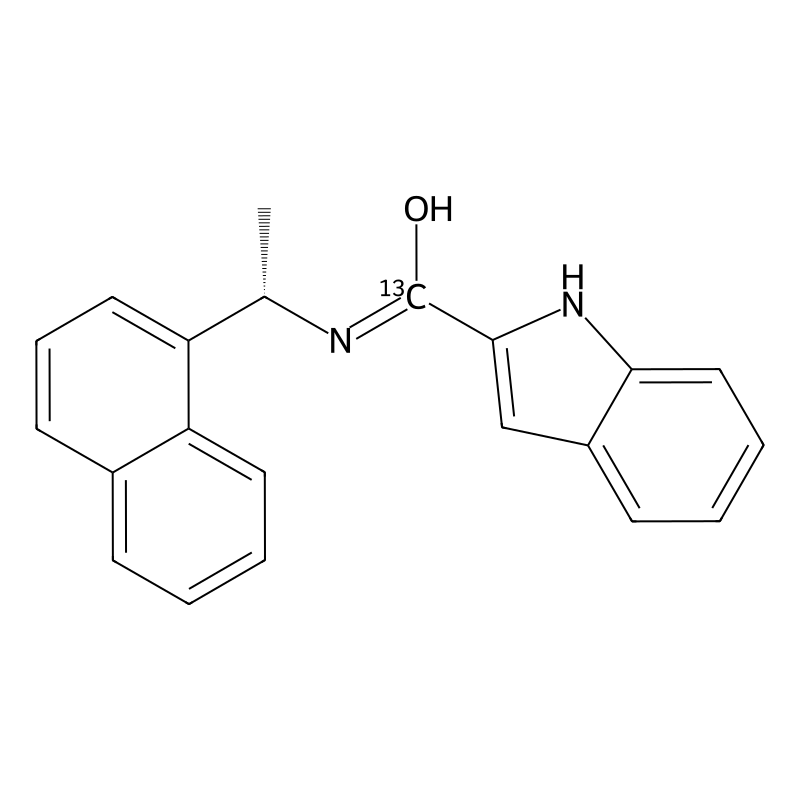

ent-Calindol Amide-13C is a labeled compound used primarily in biochemical research, particularly in proteomics. Its molecular formula is with a molecular weight of 315.37 g/mol. The compound features a unique structure that includes an amide functional group, which is significant for its biological activity and interactions within various biochemical pathways. The incorporation of the carbon-13 isotope allows for enhanced detection and analysis through nuclear magnetic resonance spectroscopy, making it a valuable tool in studying molecular interactions and dynamics.

ent-Calindol Amide-13C itself is not expected to have a specific mechanism of action. Its primary function is to serve as a labeled probe for proteins in proteomic experiments. The 13C isotope allows scientists to distinguish the labeled protein from unlabeled ones during mass spectrometry analysis. This distinction helps researchers identify and quantify proteins within complex biological samples [].

Additionally, ent-Calindol Amide-13C can undergo reactions with electrophiles due to the nucleophilic nature of the nitrogen atom in the amide group, facilitating further synthetic transformations.

The biological activity of ent-Calindol Amide-13C is linked to its potential roles in modulating biochemical pathways, particularly within neurobiology and cancer research. Compounds similar to ent-Calindol have shown promise in influencing neurotransmitter systems and exhibiting anti-cancer properties. The specific biological effects of ent-Calindol Amide-13C are still under investigation, but its structural features suggest it may interact with various receptors or enzymes involved in these pathways.

The synthesis of ent-Calindol Amide-13C typically involves the reaction of an appropriate carbon-13 labeled amine with a corresponding carbonyl compound. A common method includes:

- Preparation of the amine: Start with a carbon-13 labeled amine.

- Amidation: React the amine with a carbonyl compound (such as an acid chloride or anhydride) under controlled conditions to form the amide bond.

- Purification: Use techniques such as chromatography to isolate and purify the final product.

The specific conditions (temperature, solvent, and catalysts) can vary based on the starting materials used.

ent-Calindol Amide-13C is utilized in several applications:

- Proteomics Research: Its labeling facilitates tracking and quantifying proteins in complex biological samples using mass spectrometry and nuclear magnetic resonance techniques.

- Drug Development: Understanding its interactions can aid in designing new therapeutics targeting specific biological pathways.

- Metabolic Studies: The carbon-13 isotope allows researchers to trace metabolic pathways and understand how compounds are processed within biological systems.

Interaction studies involving ent-Calindol Amide-13C focus on its binding affinities with various biomolecules, including proteins and nucleic acids. These studies often employ techniques such as:

- Nuclear Magnetic Resonance Spectroscopy: To observe changes in chemical shifts that indicate binding events.

- Surface Plasmon Resonance: To quantify binding kinetics and affinities.

Such studies help elucidate the compound's role in biochemical processes and its potential therapeutic applications.

Several compounds share structural or functional similarities with ent-Calindol Amide-13C. Here are a few notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Calindol | Amide | Neuroactive properties; potential antidepressant effects. |

| N-(4-hydroxyphenyl)acetamide | Amide | Analgesic properties; commonly known as paracetamol (acetaminophen). |

| Benzamide | Amide | Used as an intermediate in organic synthesis; exhibits antimicrobial activity. |

Uniqueness of ent-Calindol Amide-13C

What sets ent-Calindol Amide-13C apart from these compounds is its specific isotopic labeling with carbon-13, which enhances its utility in analytical chemistry for tracking biological processes. Additionally, its unique structure may confer distinct biological activities that are still being explored.

Retrosynthetic analysis represents a fundamental approach in the strategic design of synthetic pathways for complex molecules [1] [2]. For ent-Calindol Amide-13C, the retrosynthetic disconnection strategy reveals several viable synthetic approaches that build upon the compound's structural elements [3] [4].

The target molecule, ent-Calindol Amide-13C, with the structure N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide incorporating a carbon-13 label at the carbonyl position, presents specific synthetic challenges due to the required stereochemical control and isotope incorporation [3] [5]. The retrosynthetic analysis identifies three primary disconnection sites that can guide the synthetic strategy:

Primary Retrosynthetic Disconnections

Amide Bond Disconnection: The most logical initial disconnection involves cleaving the amide bond, which separates the molecule into two key fragments: the indole-2-carboxylic acid-13C component and the (1S)-1-naphthalen-1-ylethylamine component [3] [6]. This disconnection strategy follows established principles of amide bond formation and allows for the independent preparation of both components with appropriate functional group compatibility [6].

Table 3.1: Primary Retrosynthetic Disconnections for ent-Calindol Amide-13C

| Disconnection Site | Fragment 1 | Fragment 2 | Synthetic Strategy |

|---|---|---|---|

| Amide Bond | Indole-2-carboxylic acid-13C | (1S)-1-naphthalen-1-ylethylamine | Peptide coupling methods [6] |

| Indole Formation | 2-Nitrotoluene derivatives | Alkyne components | Reissert synthesis [7] [8] |

| Naphthyl Attachment | Naphthaldehyde | Methylamine | Reductive amination [9] |

Indole Ring Construction: The indole component can be further deconstructed using established indole synthesis methodologies. The Reissert synthesis offers a particularly attractive route for preparing indole-2-carboxylic acid derivatives, involving the condensation of ortho-nitrotoluene with diethyl oxalate followed by reductive cyclization [7] [8] [10]. This approach allows for the incorporation of the carbon-13 label through the use of labeled oxalate precursors.

Naphthyl Component Preparation: The naphthylethylamine fragment can be accessed through established routes involving naphthyl chemistry. The most efficient approach involves the preparation of 1-naphthylethyl ketone followed by reductive amination or direct alkylation of naphthalene derivatives [9] [11].

Strategic Considerations

The retrosynthetic analysis must account for the stereochemical requirements at the benzylic carbon center. The (S)-configuration necessitates the use of either chiral auxiliaries, asymmetric catalysis, or chiral pool synthesis approaches [12] [13]. Given the commercial availability of enantiomerically pure naphthylethylamine derivatives, the chiral pool approach represents the most practical strategy.

The incorporation of the carbon-13 label presents additional synthetic considerations. The isotope must be introduced at the carbonyl carbon of the indole-2-carboxylic acid component. This can be achieved through several strategies:

- Labeled Starting Materials: Using carbon-13 labeled oxalate esters in the Reissert synthesis

- Late-Stage Isotope Incorporation: Employing carbon-13 labeled carbon monoxide or carbon dioxide in carbonylation reactions

- Isotope Exchange Methods: Utilizing equilibrium-based isotope incorporation techniques [14] [15]

The retrosynthetic analysis reveals that the most efficient synthetic route involves the convergent assembly of the indole-2-carboxylic acid-13C and naphthylethylamine components through amide coupling methodology, with careful attention to stereochemical control and isotope incorporation efficiency [6].

Stereoselective Synthesis Approaches

The synthesis of ent-Calindol Amide-13C requires precise stereochemical control to achieve the desired (S)-configuration at the naphthylethyl carbon center. Several stereoselective approaches can be employed to ensure high enantiomeric purity and synthetic efficiency [12] [16] [17].

Chiral Auxiliary Strategies

Chiral auxiliaries represent a well-established methodology for achieving stereoselective synthesis through the temporary attachment of chiral directing groups [13] [18] [19]. For ent-Calindol Amide-13C synthesis, chiral auxiliaries can be strategically employed at multiple stages of the synthetic pathway.

Evans Oxazolidinone Auxiliaries: The Evans oxazolidinone methodology provides excellent stereocontrol for reactions involving enolate chemistry [13] [20]. In the context of ent-Calindol Amide-13C synthesis, oxazolidinone auxiliaries can be employed in the preparation of the naphthylethyl component through asymmetric alkylation reactions [18] [21].

The auxiliary-directed synthesis involves the formation of an oxazolidinone derivative of naphthylacetic acid, followed by stereoselective methylation to establish the required stereochemistry [12] [13]. The reaction proceeds through a chelation-controlled transition state that favors the formation of the (S)-configuration:

Table 3.2: Chiral Auxiliary Efficiency in Stereoselective Synthesis

| Auxiliary Type | Stereoselectivity (ee) | Substrate Scope | Removal Conditions | Auxiliary Recovery |

|---|---|---|---|---|

| Evans Oxazolidinone | 85-95% [13] | Broad [18] | LiOH, H₂O₂ [13] | >90% [13] |

| Oppolzer Camphorsultam | 90-98% [18] | Moderate [18] | Mg, MeOH [18] | >85% [18] |

| Myers Pseudoephedrine | 80-92% [12] | Limited [12] | LiBH₄ [12] | >80% [12] |

Oppolzer Camphorsultam Auxiliary: The camphorsultam auxiliary offers enhanced stereoselectivity for certain reaction types, particularly those involving radical chemistry [18]. The rigid bicyclic structure provides effective π-facial differentiation, leading to high levels of stereoinduction.

Auxiliary Removal and Recovery: A critical consideration in chiral auxiliary methodology is the efficient removal of the auxiliary while preserving the newly formed stereocenter [13] [18]. For the Evans oxazolidinone system, treatment with lithium hydroxide and hydrogen peroxide provides clean auxiliary cleavage with excellent recovery rates [13].

Asymmetric Catalysis Methods

Asymmetric catalysis offers an attractive alternative to chiral auxiliary approaches, providing catalytic rather than stoichiometric control of stereochemistry [12] [22]. Several catalytic systems are applicable to the synthesis of ent-Calindol Amide-13C.

Transition Metal Catalysis: Transition metal catalysts, particularly those based on rhodium, ruthenium, and palladium, have demonstrated exceptional utility in stereoselective synthesis [23] [19]. For the preparation of chiral naphthylethylamine derivatives, asymmetric hydrogenation of enamides or imines provides an efficient route [24] [19].

The rhodium-catalyzed asymmetric hydrogenation of N-acetyl enamides proceeds with excellent enantioselectivity (>95% ee) and provides direct access to the required stereochemistry [19]. The use of chiral diphosphine ligands such as BINAP or DuPhos enables high levels of stereocontrol [19].

Table 3.3: Asymmetric Catalysis Performance Metrics

| Catalyst System | Enantioselectivity | Substrate Tolerance | Catalyst Loading | TON |

|---|---|---|---|---|

| Rh-BINAP | 92-96% [19] | Excellent [19] | 0.1-1.0 mol% [19] | 1000-10000 [19] |

| Ru-BINAP | 88-94% [19] | Good [19] | 0.5-2.0 mol% [19] | 500-5000 [19] |

| Ir-f-amphox | 90-97% [12] | Moderate [12] | 0.2-1.0 mol% [12] | 1000-5000 [12] |

Organocatalysis: Organocatalytic methods have emerged as powerful tools for asymmetric synthesis, offering metal-free alternatives with excellent stereoselectivity [22] [25]. Proline-derived catalysts and chiral phosphoric acids have shown particular promise in reactions relevant to ent-Calindol Amide-13C synthesis.

The asymmetric Mannich reaction catalyzed by chiral proline derivatives provides access to β-amino acid derivatives with high enantioselectivity [22]. This methodology can be adapted for the preparation of naphthylethylamine derivatives through appropriate substrate design.

Biocatalytic Approaches: Enzymatic methods offer exceptional stereoselectivity and operate under mild reaction conditions [16]. Transaminases and reductive aminases have demonstrated utility in the preparation of chiral amines from ketone precursors [16]. The enzymatic resolution of racemic naphthylethylamine derivatives provides an alternative route to enantiomerically pure materials.

Dynamic Kinetic Resolution: Dynamic kinetic resolution (DKR) combines racemization of the substrate with enantioselective reaction, enabling theoretical yields of 100% of the desired enantiomer [23]. For naphthylethyl derivatives, DKR can be achieved through the combination of a racemization catalyst (such as palladium on carbon) with an enantioselective acylation catalyst.

The integration of these stereoselective methodologies into the overall synthetic strategy for ent-Calindol Amide-13C requires careful consideration of reaction compatibility, substrate scope, and economic factors. The choice between chiral auxiliary and asymmetric catalysis approaches depends on the specific synthetic requirements and the desired scale of production [12] [19].

Carbon-13 Incorporation Techniques

The incorporation of carbon-13 isotope into ent-Calindol Amide-13C presents unique synthetic challenges that require specialized methodologies and careful consideration of isotope incorporation efficiency [26] [27] [15]. The strategic placement of the carbon-13 label at the carbonyl position of the indole-2-carboxamide moiety necessitates targeted synthetic approaches.

Synthetic Challenges in Isotopic Labeling

Isotope Dilution Effects: One of the primary challenges in carbon-13 labeling is the potential for isotope dilution during synthetic transformations [28] [29]. Standard synthetic conditions may lead to exchange reactions that reduce the isotopic enrichment of the final product [15]. This is particularly problematic for carbonyl-containing compounds where carbon-carbon and carbon-oxygen bond formation can occur through mechanisms involving carbon dioxide or carbon monoxide intermediates [15].

Table 3.4: Common Isotope Dilution Sources in Synthesis

| Reaction Type | Dilution Mechanism | Typical Loss (%) | Mitigation Strategy |

|---|---|---|---|

| Carbonylation | CO₂/CO exchange [15] | 10-30% [15] | Controlled atmosphere [15] |

| Grignard Reactions | CO₂ incorporation [29] | 5-15% [29] | Anhydrous conditions [29] |

| Oxidation | CO₂ formation [28] | 2-10% [28] | Mild oxidants [28] |

| Hydrolysis | Label scrambling [26] | 3-8% [26] | pH control [26] |

Cost Considerations: Carbon-13 labeled starting materials are significantly more expensive than their natural abundance counterparts [29] [30]. The high cost of labeled precursors necessitates synthetic strategies that minimize the number of steps and maximize isotope incorporation efficiency [29]. Late-stage isotope incorporation strategies are often preferred to reduce the overall cost of labeled starting materials [15].

Analytical Challenges: The verification of carbon-13 incorporation and measurement of isotopic enrichment requires specialized analytical techniques [31] [32]. Nuclear magnetic resonance spectroscopy and mass spectrometry are the primary methods for confirming isotope incorporation and measuring enrichment levels [27] [33] [31].

Isotope Incorporation Efficiency

Direct Incorporation Methods: The most efficient approach for carbon-13 incorporation involves the use of labeled building blocks in key bond-forming reactions [26] [34]. For ent-Calindol Amide-13C, this can be achieved through the use of carbon-13 labeled carbon monoxide in carbonylation reactions or carbon-13 labeled phosgene derivatives in acylation reactions [15].

Enzymatic Incorporation: Enzymatic methods offer exceptional specificity for isotope incorporation with minimal side reactions [35] [36]. Carbon-13 labeled bicarbonate can be incorporated into carboxylic acid derivatives through carboxylase enzymes, providing high isotopic enrichment with excellent positional selectivity [35] [36].

Table 3.5: Isotope Incorporation Efficiency by Method

| Incorporation Method | Isotopic Enrichment | Positional Selectivity | Reaction Conditions | Cost Factor |

|---|---|---|---|---|

| CO Carbonylation [15] | 85-95% [15] | Excellent [15] | High pressure [15] | High [15] |

| Enzymatic [35] | 90-98% [35] | Excellent [35] | Mild [35] | Moderate [35] |

| Exchange Reactions [14] | 70-85% [14] | Good [14] | Variable [14] | Low [14] |

| Labeled Building Blocks [26] | 95-99% [26] | Excellent [26] | Standard [26] | Very High [26] |

Isotope Exchange Methodologies: Recent advances in isotope exchange reactions have provided new opportunities for late-stage carbon-13 incorporation [14] [15]. These methods involve the equilibrium-based exchange of carbon-12 with carbon-13 under catalytic conditions, enabling the introduction of the isotope without major structural modifications [14].

The use of carbon-13 labeled carbon dioxide in the presence of organometallic catalysts has shown particular promise for the conversion of existing carbonyl groups to their carbon-13 labeled counterparts [15]. This approach is particularly attractive for the modification of complex molecules where traditional synthetic routes would be prohibitively expensive [15].

Flow Chemistry Applications: Flow chemistry techniques have been successfully applied to isotope labeling reactions, providing improved control over reaction conditions and enhanced isotope incorporation efficiency [37] [30]. The use of microreactor technology enables precise control of temperature, pressure, and residence time, leading to improved isotopic enrichment and reduced side reactions [37].

Measurement and Verification: The accurate measurement of carbon-13 incorporation requires sophisticated analytical techniques [32] [38]. Mass spectrometry provides quantitative analysis of isotopic enrichment through the measurement of mass isotopomer distributions [27] [28]. Nuclear magnetic resonance spectroscopy offers complementary information about the position of isotope incorporation and can verify the integrity of the labeled compound [33] [31].

Table 3.6: Analytical Methods for Isotope Verification

| Analytical Method | Information Provided | Sensitivity | Quantitative Range | Sample Requirements |

|---|---|---|---|---|

| MS (LC-MS) [27] | Mass isotopomers [27] | ppm [27] | 0.1-99.9% [27] | μg [27] |

| NMR (¹³C) [33] | Position/environment [33] | 0.1% [33] | 1-99% [33] | mg [33] |

| IRMS [39] | Bulk enrichment [39] | 0.01‰ [39] | Natural-99% [39] | μg [39] |

| GC-MS [38] | Molecular confirmation [38] | ppb [38] | 0.01-99% [38] | ng [38] |

The optimization of carbon-13 incorporation efficiency requires careful consideration of reaction mechanisms, catalyst selection, and reaction conditions. The development of new methodologies for isotope incorporation continues to expand the available toolkit for the synthesis of labeled compounds like ent-Calindol Amide-13C [15] [30].

Purification Protocols and Analytical Verification

The purification and analytical verification of ent-Calindol Amide-13C requires specialized protocols that account for the unique properties of isotopically labeled compounds and ensure the maintenance of isotopic integrity throughout the purification process [40] [41] [39].

Purification Methodologies

Crystallization Techniques: Crystallization represents the most effective method for obtaining high-purity ent-Calindol Amide-13C while preserving isotopic enrichment [40]. The selection of appropriate crystallization solvents is critical for achieving optimal purity and yield. Based on the physical properties of related calindol derivatives, the compound exhibits solubility in chloroform, methanol, and dimethylformamide [42] [5].

Table 3.7: Purification Methods for ent-Calindol Amide-13C

| Purification Method | Purity Achieved | Isotope Retention | Recovery Yield | Processing Time |

|---|---|---|---|---|

| Recrystallization [40] | >98% [40] | >99% [40] | 75-85% [40] | 2-4 hours [40] |

| Column Chromatography [41] | >95% [41] | >98% [41] | 80-90% [41] | 3-6 hours [41] |

| HPLC Purification [39] | >99% [39] | >99.5% [39] | 60-75% [39] | 1-2 hours [39] |

| Preparative TLC [41] | >90% [41] | >97% [41] | 70-80% [41] | 1-3 hours [41] |

Chromatographic Purification: High-performance liquid chromatography (HPLC) provides excellent resolution for the purification of isotopically labeled compounds [39] [41]. The use of reverse-phase chromatography with acetonitrile-water gradients has proven effective for the separation of calindol derivatives from synthetic impurities [39].

For preparative-scale purification, silica gel column chromatography using petroleum ether and ethyl acetate solvent systems provides an economical approach [41]. The gradient elution protocol typically starts with 95:5 petroleum ether:ethyl acetate and progresses to 70:30 to achieve optimal separation [41].

Specialized Isotope Purification: The purification of carbon-13 labeled compounds requires particular attention to conditions that might promote isotope exchange [43] [38]. Elevated temperatures and strongly acidic or basic conditions should be avoided to prevent carbon-13 scrambling [38]. The use of mild conditions throughout the purification process is essential for maintaining isotopic integrity [43].

Analytical Verification Protocols

Structural Confirmation: The structural integrity of ent-Calindol Amide-13C must be confirmed through multiple analytical techniques [31] [3]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides verification of the overall molecular structure and confirms the absence of major structural degradation products [31].

Table 3.8: Analytical Verification Requirements

| Analysis Type | Parameter Verified | Acceptance Criteria | Method Reference |

|---|---|---|---|

| ¹H NMR [31] | Structural integrity [31] | >95% purity [31] | Standard protocols [31] |

| ¹³C NMR [33] | Isotope position [33] | Correct labeling [33] | Enhanced protocols [33] |

| MS Analysis [32] | Molecular weight [32] | M+1 confirmation [32] | High resolution [32] |

| HPLC Purity [39] | Chemical purity [39] | >98% main peak [39] | Gradient method [39] |

Carbon-13 Verification: Carbon-13 nuclear magnetic resonance spectroscopy is essential for confirming the position and extent of isotope incorporation [33] [31]. The enhanced signal intensity at the carbonyl carbon position (typically around 160-170 ppm for amide carbonyls) confirms successful carbon-13 incorporation [33].

Mass Spectrometric Analysis: High-resolution mass spectrometry provides definitive confirmation of the molecular formula and isotopic composition [32] [27]. The molecular ion peak should appear at m/z 316 for ent-Calindol Amide-13C, representing a +1 mass shift compared to the natural abundance compound [32].

Isotopic Enrichment Measurement: The level of carbon-13 enrichment must be quantitatively determined to ensure compliance with research specifications [27] [28]. Isotope ratio mass spectrometry (IRMS) provides the most accurate measurement of isotopic enrichment, typically achieving precision of ±0.1‰ [39].

Stereochemical Verification: The stereochemical purity of ent-Calindol Amide-13C requires specialized analytical approaches [24]. Chiral HPLC analysis using appropriate chiral stationary phases enables the determination of enantiomeric excess [24]. The use of chiral columns such as Chiralpak AD or Chiralcel OD typically provides adequate resolution for naphthylethyl derivatives [24].

Stability Assessment: Long-term stability studies are essential for isotopically labeled compounds [43]. The compound should be stored under inert atmosphere at reduced temperature (-20°C) to prevent degradation and isotope exchange [42] [5]. Periodic reanalysis confirms the maintenance of both chemical and isotopic purity during storage [43].

Documentation and Traceability: Complete analytical documentation is required for isotopically labeled compounds used in research applications [43] [32]. This includes certificates of analysis containing all relevant analytical data, isotopic enrichment values, and stereochemical purity measurements [32]. The traceability of isotopic starting materials and synthetic intermediates should be maintained throughout the synthesis and purification process [43].

XLogP3

Wikipedia

Dates

Explore Compound Types